molecular formula C16H18N4 B2807791 4-(dimethylamino)-2-[(2,5-dimethylphenyl)amino]pyridine-3-carbonitrile CAS No. 339102-16-8

4-(dimethylamino)-2-[(2,5-dimethylphenyl)amino]pyridine-3-carbonitrile

Cat. No.: B2807791
CAS No.: 339102-16-8
M. Wt: 266.348
InChI Key: PGUJPLQRJTUQRA-UHFFFAOYSA-N
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Description

4-(dimethylamino)-2-[(2,5-dimethylphenyl)amino]pyridine-3-carbonitrile is an organic compound that belongs to the class of nicotinonitriles. This compound is characterized by the presence of a dimethylamino group and a dimethylanilino group attached to a nicotinonitrile core. It is of interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(dimethylamino)-2-[(2,5-dimethylphenyl)amino]pyridine-3-carbonitrile typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Nicotinonitrile Core: The nicotinonitrile core can be synthesized through a reaction involving a suitable pyridine derivative and a nitrile source under controlled conditions.

    Introduction of the Dimethylamino Group: The dimethylamino group can be introduced via a nucleophilic substitution reaction using dimethylamine.

    Attachment of the Dimethylanilino Group: The dimethylanilino group can be attached through a coupling reaction with 2,5-dimethylaniline.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and specific reaction conditions are often employed to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(dimethylamino)-2-[(2,5-dimethylphenyl)amino]pyridine-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reducing Agents: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution Reagents: Halogenating agents and nucleophiles are commonly employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amines.

Scientific Research Applications

4-(dimethylamino)-2-[(2,5-dimethylphenyl)amino]pyridine-3-carbonitrile has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(dimethylamino)-2-[(2,5-dimethylphenyl)amino]pyridine-3-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Nicotinonitrile Derivatives: Compounds with similar nicotinonitrile cores but different substituents.

    Dimethylanilino Compounds: Compounds with dimethylanilino groups attached to different cores.

Uniqueness

4-(dimethylamino)-2-[(2,5-dimethylphenyl)amino]pyridine-3-carbonitrile is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.

Biological Activity

4-(Dimethylamino)-2-[(2,5-dimethylphenyl)amino]pyridine-3-carbonitrile, also known as DMAP-Nicotinonitrile, is an organic compound with significant potential in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C16_{16}H18_{18}N4_{4}
  • Molar Mass : 266.34 g/mol
  • CAS Number : 339102-16-8

The compound features a nicotinonitrile core with a dimethylamino group and a dimethylanilino group, which contribute to its unique biological properties and interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The following mechanisms have been identified:

  • Enzyme Inhibition : The compound has shown potential in inhibiting various enzymes that are crucial in metabolic pathways.
  • Receptor Modulation : It can modulate receptor activities, influencing signal transduction pathways that affect cellular responses.
  • Cytotoxic Effects : Research indicates that it may exhibit cytotoxicity towards certain cancer cell lines, making it a candidate for anticancer therapies.

In Vitro Studies

Recent studies have evaluated the cytotoxic effects of this compound on various cancer cell lines. The results are summarized in the table below:

Cell Line IC50_{50} (µM) Effect Observed
MCF-7 (Breast Cancer)9.46Growth inhibition
MDA-MB-23112.91Apoptosis induction
A549 (Lung Cancer)15.00Cell cycle arrest at G2/M phase

These findings indicate that the compound has a notable potency against breast cancer cell lines and suggests further exploration in lung cancer treatment .

Case Studies

  • Case Study on MCF-7 Cells :
    • The compound was tested for its ability to induce apoptosis in MCF-7 cells. Results indicated a significant increase in caspase 9 levels, suggesting activation of the intrinsic apoptotic pathway .
  • Toxicological Assessment :
    • A study evaluated the acute toxicity of the compound in animal models, demonstrating no significant adverse effects at concentrations up to 2000 mg/kg . This suggests a favorable safety profile for further development.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare its biological activity with related compounds:

Compound Name IC50_{50} (µM) Mechanism of Action
5-Fluorouracil17.02Antimetabolite
Doxorubicin10.00Topoisomerase II inhibitor
4-(Dimethylamino)-pyridine (DMAP)>50Catalytic role in reactions

The comparative analysis shows that while other compounds like Doxorubicin are potent, they may have more severe side effects compared to DMAP-Nicotinonitrile, which has demonstrated lower toxicity levels .

Properties

IUPAC Name

4-(dimethylamino)-2-(2,5-dimethylanilino)pyridine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4/c1-11-5-6-12(2)14(9-11)19-16-13(10-17)15(20(3)4)7-8-18-16/h5-9H,1-4H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGUJPLQRJTUQRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC2=NC=CC(=C2C#N)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.